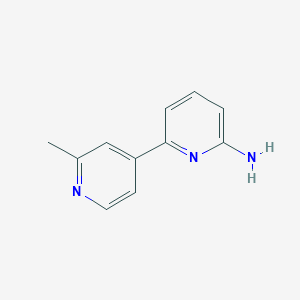
6-(2-Methylpyridin-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylpyridin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpyridin-4-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the crystallization of 2-amino-6-methylpyridine from acetone, followed by drying under vacuum at around 45°C. Alternatively, the compound can be kept in contact with sodium hydroxide pellets for three hours, with occasional shaking, followed by decanting and fractional distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-(2-Methylpyridin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce halogenated pyridines or alkylated derivatives.
科学研究应用
6-(2-Methylpyridin-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
作用机制
The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit protein kinases or modulate receptor activity, leading to changes in cellular signaling and function .
相似化合物的比较
Similar Compounds
Similar compounds to 6-(2-Methylpyridin-4-yl)pyridin-2-amine include:
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound is a member of the quinazoline class and is known for its kinase inhibitory activity.
2-Amino-6-methylpyridine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
6-(2-methylpyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-7-9(5-6-13-8)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14) |
InChI 键 |
NULODHQQAYGXPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=NC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


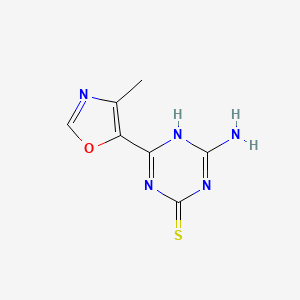
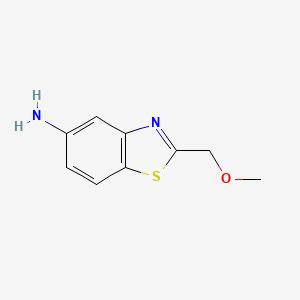
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
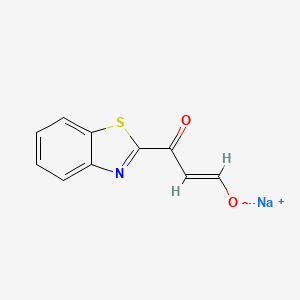


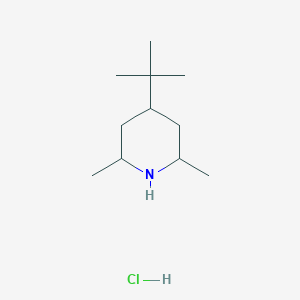

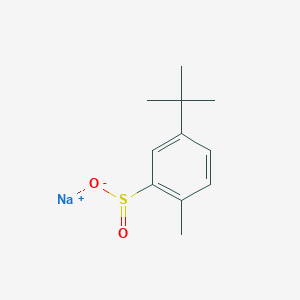
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
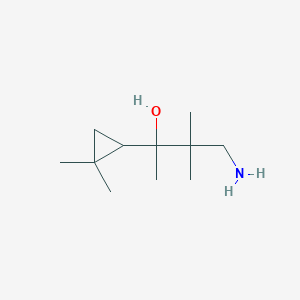

![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
